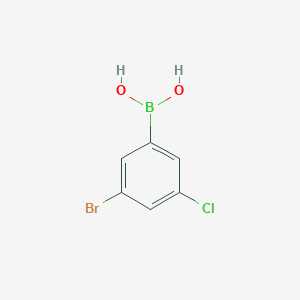
(3-Bromo-5-chlorophenyl)boronic acid
Vue d'ensemble
Description
“(3-Bromo-5-chlorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(3-Bromo-5-chlorophenyl)boronic acid” is C6H5BBrClO2 . The InChI code is 1S/C6H5BBrClO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H .Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-5-chlorophenyl)boronic acid”, have been found to be compatible with free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules . They have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
“(3-Bromo-5-chlorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 235.27 .Applications De Recherche Scientifique
Quantum Chemical Calculations and Spectral Analysis
(3-Bromo-5-chlorophenyl)boronic acid's properties have been characterized using quantum chemical calculations and spectral techniques. The study conducted by Jeelani et al. (2020) in "Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid" highlights the use of various spectroscopic methods like Fourier transform infrared and Raman for investigating the properties of similar boronic acids. This research is significant for understanding the molecular geometry, vibrational wavenumbers, and infrared intensities of these compounds (Jeelani et al., 2020).
Catalysis and Chemical Synthesis
Boronic acids, including variants like 3-bromo-5-chlorophenylboronic acid, are essential in catalysis and chemical synthesis. For instance, in the study "Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions of Hydroxamic Acid to Quinone Imine Ketals" by Hashimoto et al. (2015), the authors discuss the utilization of boronic acid in catalysis, enabling highly selective chemical reactions (Hashimoto et al., 2015).
Applications in Fluorescent Chemosensors
The role of boronic acids in the development of fluorescent chemosensors is well-documented. Huang et al. (2012) in "The progress of selective fluorescent chemosensors by boronic acid" describe how boronic acids, including 3-bromo-5-chlorophenylboronic acid, can be used to detect biologically active substances. This is crucial for disease diagnosis and prevention (Huang et al., 2012).
Structural and Functional Analysis
Studies like "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid" by Das et al. (2003) focus on the synthesis and structural analysis of similar boronic acids. This research is vital for understanding the chemical properties and potential applications of 3-bromo-5-chlorophenylboronic acid (Das et al., 2003).
Optical Modulation and Nanotechnology
The study "A structure-function relationship for the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes" by Mu et al. (2012) explores the use of boronic acids in nanotechnology. They demonstrate how phenyl boronic acids, similar to 3-bromo-5-chlorophenylboronic acid, can be used for optical modulation in single-walled carbon nanotubes (Mu et al., 2012).
Safety And Hazards
Orientations Futures
The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
Propriétés
IUPAC Name |
(3-bromo-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZHZVQNASRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681903 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chlorophenyl)boronic acid | |
CAS RN |
1186403-17-7 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)
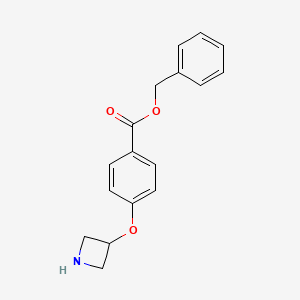
![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

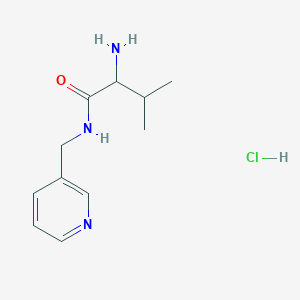
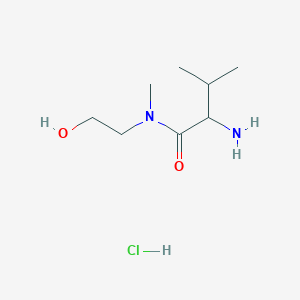
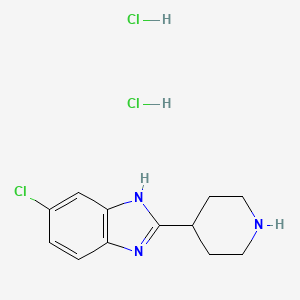
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)